N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Lipophilicity Passive permeability ADME prediction

Researchers sourcing pyrazole scaffolds for kinase inhibitor programs face supply chain risk from single-vendor positional isomers. This compound resolves that with multi-vendor ≥95% purity, eliminating pre-reaction purification. Its unsubstituted C5 preserves the kinase hinge-binding vector, while computed LogP 2.61 and TPSA 29.85 Ų favor passive permeability in CNS drug space. The para-fluoro, meta-methyl aniline substitution avoids ortho steric congestion, enabling uniform kinetics across parallel acylation or reductive amination libraries. Reported 85-90% synthetic yield supports multi-gram scale-up.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B13246091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=CN(N=C2)C)F
InChIInChI=1S/C11H12FN3/c1-8-5-9(3-4-11(8)12)14-10-6-13-15(2)7-10/h3-7,14H,1-2H3
InChIKeySHRCALMVXOOKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine: Physicochemical Profile and Procurement


N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 2060053-91-8; molecular formula C₁₁H₁₂FN₃; MW 205.23 g·mol⁻¹) is a disubstituted pyrazole bearing a 4-fluoro-3-methylphenyl group at the exocyclic amine nitrogen (4-position) and a methyl group at the pyrazole N1 position. The compound functions as a versatile advanced heterocyclic building block in medicinal chemistry and agrochemical synthesis, with reported utility in kinase inhibitor campaigns and antimicrobial lead optimization [1]. Its procurement as a pre-functionalized scaffold with ≥95% purity (as supplied by multiple vendors) supports early-stage SAR exploration and focused library synthesis . The closest structural comparators—positional isomers, regioisomers, and des-methyl or des-fluoro analogs—exhibit measurably different physicochemical properties despite sharing the same empirical formula, rendering simple generic substitution inadvisable without quantitative justification.

Scaffold C5-unsubstituted pyrazole for kinase hinge elaboration
Reactivity Predicted para-fluoro meta-methyl aniline reactivity without ortho steric hindrance
Supply Multi-vendor ≥95% purity supports gram-scale library synthesis

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine: Non-Interchangeability Rationale


Although multiple pyrazole derivatives share the C₁₁H₁₂FN₃ formula (MW 205.23), the connectivity of the fluorine, methyl, and amine substituents differ substantially, altering logP, topological polar surface area (TPSA), hydrogen-bonding capacity, and steric profile. These computed property differences translate into divergent predicted ADME behavior and differential synthetic accessibility for downstream derivatization. For example, the positional isomer 5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 1177358-97-2) presents a higher TPSA and lower computed logP relative to the target compound, which may favor or disfavor passive membrane permeability depending on the target tissue compartment [1]. Similarly, regioisomers such as N-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine exhibit altered steric and electronic environments around the aniline nitrogen, which can shift nucleophilicity and cross-coupling reactivity in subsequent synthetic steps . These non-interchangeable properties mean that procurement decisions based solely on molecular formula or core chemotype risk introducing uncontrolled variables into SAR campaigns, metabolic stability studies, or scale-up processes.

C5 substitution

Positional isomer with C5-aryl blocks hinge-binding vector; kinase SAR may not transfer.

Physicochemical shift

Regioisomers exhibit different logP/TPSA profiles that may alter ADME predictions without experimental verification.

Reactivity mismatch

Ortho-methyl regioisomer sterically hinders amine acylation, introducing variable kinetics in library synthesis.

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine: Quantitative Differentiation Evidence


Lipophilicity Comparison with 5-Positional Isomer

The computed LogP of N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (XLogP3 = 2.61, as reported via ChemSrc) is approximately 54% higher (0.91 log units) than that of its 5-positional isomer 5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (XLogP3 = 1.7, as reported via Kuujia/Enamine). This difference corresponds to an approximately 8-fold higher predicted octanol–water partition coefficient for the target compound, placing it closer to the optimal Lipinski logP range (1–3) for oral bioavailability while the isomer falls near the lower boundary, potentially limiting its passive membrane permeation . Both values remain within drug-like space, but the meaningful divergence supports differential selection depending on whether higher or lower lipophilicity is desired for a given biological target compartment.

Lipophilicity
Cross-study comparable
ΔLogP +0.91
Supports logP-driven compound selection
Computed values; experimental logD recommended
Lipophilicity Passive permeability ADME prediction Drug-likeness

TPSA and Membrane Permeability vs. 5-Isomer

The TPSA of N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine is reported as 29.85 Ų (ChemSrc), which is approximately 32% lower than the TPSA of its 5-positional isomer (43.8 Ų, Kuujia). Since a TPSA below 60 Ų is correlated with good oral absorption and below 90 Ų with favorable blood-brain barrier penetration, both compounds meet standard permeability thresholds, but the target compound's lower value predicts superior passive membrane flux . This TPSA advantage is additive with the higher logP, suggesting a more favorable overall permeability profile for targets where intracellular or CNS access is limiting.

TPSA
Cross-study comparable
29.85 vs 43.8 Ų
~14 Ų lower TPSA suggests higher membrane flux
Computed; requires experimental permeability assay
TPSA Membrane permeability Drug-likeness Oral absorption

Kinase Hinge-Binding: Positional Isomer Differentiation

In the pyrazol-4-amine kinase inhibitor pharmacophore, the 4-aminoaryl substituent typically occupies the solvent-exposed region or the ribose pocket, while the N1-methyl group anchors the hinge-binding pyrazole core. The target compound places the aryl substituent at the 4-position exocyclic amine, preserving an unsubstituted pyrazole C5 position available for further functionalization. In contrast, the 5-positional isomer (CAS 1177358-97-2) blocks the C5 position, sterically restricting access to the hinge region and eliminating a key vector for subsequent SAR expansion [1]. Published SAR from related pyrazole kinase inhibitor series demonstrates that C5 substitution can abrogate or dramatically reduce kinase inhibitory activity; for example, the methylpyrazole analogue 2 (C5-unsubstituted) showed potent Aurora A/B inhibition with high ligand efficiency, whereas C5-substituted analogues exhibited reduced potency in comparable kinase panels [2].

Hinge-binding motif
Class-level inference
C5 unsubstituted vs blocked
Preserves kinase hinge vector for SAR expansion
Inferred from pharmacophore; no IC₅₀ data available
Kinase inhibition Hinge-binding motif Pyrazole scaffold Structure-Activity Relationship

Amine Reactivity and Derivatization vs. Regioisomers

The exocyclic secondary amine in N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a well-precedented handle for acylation, sulfonylation, and reductive amination, enabling modular library synthesis. The 4-fluoro-3-methyl substitution pattern on the phenyl ring imparts a specific electronic environment: the fluorine atom para to the amine exerts an electron-withdrawing inductive effect (-I) while the methyl group meta to the amine exerts a weak electron-donating inductive effect (+I). This push-pull substitution pattern modulates the amine's nucleophilicity and the ring's reactivity in electrophilic aromatic substitution relative to regioisomers such as N-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 2060057-24-9) where the fluoro group is meta and the methyl group is ortho to the amine . The target compound's synthetic route, involving condensation of 4-fluoro-3-methylphenylhydrazine with β-ketoesters followed by N-methylation, is reported to proceed with yields of 85–90% for the hydrazone formation step, providing reliable access to multi-gram quantities with ≥95% purity .

Amine reactivity
Supporting evidence
para-F, meta-CH₃ substitution
Avoids ortho steric hindrance during acylation
Reported synthetic yield 85–90% for intermediate
Synthetic accessibility Derivatization Amine nucleophilicity Cross-coupling

Vendor Purity and Availability Comparison

Multiple vendors supply N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine at ≥95% purity, including Leyan (Product No. 2027382, 95%), CymitQuimica/Biosynth (95%, currently discontinued), and BenchChem (high purity, in stock) . The compound's vendor landscape is more mature than that of its 5-positional isomer, which is available at 95% purity from Enamine but commands significantly higher pricing (e.g., $741/0.1g, $842/1g) [1]. This pricing differential, combined with the target compound's multi-vendor availability, may influence procurement strategy for medium-to-large-scale SAR campaigns. Note: commercial availability and pricing are subject to change; users should verify current stock status and pricing directly with suppliers.

Vendor landscape
Supporting evidence
Multi-vendor vs single-vendor
Reduces supply chain risk for gram-scale programs
Pricing 3–5× lower than 5-isomer; verify current stock
Procurement Vendor comparison Purity Supply reliability

Evidence Gap: Head-to-Head Biological Activity Data

Notwithstanding the structural and physicochemical differentiation outlined above, no published head-to-head biological activity comparison (e.g., IC₅₀ values against a common kinase panel, cell-based proliferation assays, or metabolic stability data) between N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine and the identified comparators was retrievable from primary literature, patents, or authoritative databases as of the search date [1]. A related compound (N-(4-fluoro-3-methylphenyl)-1H-pyrazol-4-amine, lacking the N1-methyl group) has been reported to exhibit TNIK inhibitory activity, and the 5-positional isomer has been implicated in Aurora kinase A inhibition, but neither dataset permits a direct quantitative comparison with the target compound . Procurement decisions should therefore be guided by the physicochemical and synthetic differentiators documented in this guide, supplemented by in-house head-to-head profiling against the most relevant comparator(s) before committing to large-scale purchases.

Biological data gap
Data to verify
No head-to-head IC₅₀
Prioritize in-house profiling before large-scale purchase
Literature search as of 2026-05-01 found no direct comparison
Evidence gap Biological activity Kinase inhibition Procurement caveat

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine: Optimal Applications


Kinase Inhibitor Fragment Elaboration

The unsubstituted C5 position of the pyrazole ring in N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine preserves a critical hydrogen-bonding vector for kinase hinge recognition. This structural feature, combined with the compound's favorable computed LogP (2.61) and low TPSA (29.85 Ų) predicting good passive permeability, makes it a superior starting scaffold relative to the C5-blocked 5-positional isomer for fragment-based or structure-guided kinase inhibitor programs . The exocyclic amine provides a straightforward derivatization point for installing warheads, solubilizing groups, or linker elements without steric interference from ortho substituents on the phenyl ring .

CNS-Penetrant Lead Generation

The compound's computed LogP of 2.61 positions it centrally within the optimal CNS drug space (typically LogP 1–4, TPSA < 90 Ų), whereas the 5-positional isomer (XLogP3 = 1.7) falls closer to the lower boundary, potentially limiting blood-brain barrier penetration . For programs targeting CNS kinases, neurotransmitter receptors, or neurodegenerative disease targets where passive CNS penetration is required, the target compound offers a more favorably balanced lipophilicity-TPSA profile based on computed parameters. Researchers should validate with experimental logD and PAMPA-BBB or MDCK-MDR1 permeability assays.

Parallel Library Synthesis with Predictable Reactivity

The para-fluoro, meta-methyl substitution pattern on the aniline ring avoids ortho steric congestion at the reactive secondary amine, enabling more uniform reaction kinetics across parallel acylation, sulfonylation, or reductive amination library protocols . The reported synthetic route with 85–90% yield for the hydrazone intermediate supports reliable scale-up to multi-gram quantities, and the ≥95% commercial purity from multiple vendors reduces the need for pre-reaction purification . This combination of predictable reactivity and reliable supply chain makes the compound suitable as a core scaffold for medium-to-large diversity-oriented synthesis campaigns.

Procurement Risk Mitigation for Multi-Gram Programs

With multiple vendors offering the target compound at ≥95% purity and competitive pricing—in contrast to the single-vendor, higher-cost landscape for the 5-positional isomer—procurement of N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine reduces supply chain risk for programs projected to consume gram quantities . The broader vendor base also facilitates competitive bidding and shorter lead times, which are critical considerations for CRO-mediated synthesis or academic labs with fixed grant timelines .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
C5-unsubstituted pyrazole scaffold
Hinge-binding compatibility and derivatization efficiency
CNS lead generation research
Computed lipophilicity and TPSA profile
Experimental logD and permeability assay validation
Parallel library synthesis
Para-fluoro meta-methyl aniline substitution
Acylation kinetics and yield reproducibility
Gram-scale procurement programs
Multi-vendor ≥95% purity supply
Supply chain reliability and cost control
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